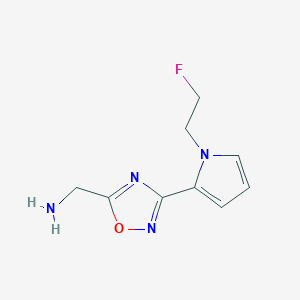

(3-(1-(2-fluoroethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine

Description

Properties

IUPAC Name |

[3-[1-(2-fluoroethyl)pyrrol-2-yl]-1,2,4-oxadiazol-5-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN4O/c10-3-5-14-4-1-2-7(14)9-12-8(6-11)15-13-9/h1-2,4H,3,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQKIRRIAWKDCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C2=NOC(=N2)CN)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(1-(2-fluoroethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

1. Chemical Structure and Synthesis

The compound is characterized by a unique arrangement of functional groups, including a pyrrole ring and an oxadiazole moiety. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. While specific synthetic pathways for this compound are not extensively documented, related derivatives have shown promising methodologies that can be adapted.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its application in therapeutics. Preliminary studies on related compounds suggest several possible mechanisms:

- Induction of Apoptosis : Similar compounds have been shown to activate caspases and disrupt mitochondrial membrane potential, leading to programmed cell death .

- Inhibition of Key Enzymes : Some derivatives inhibit enzymes such as dihydrofolate reductase (DHFR), which is vital for DNA synthesis in rapidly dividing cells .

Case Study 1: Anticancer Activity

A study evaluating a series of pyrrole derivatives found that certain compounds induced significant cytotoxicity against cancer cell lines through apoptosis induction and cell cycle arrest. The most potent derivatives showed MIC values as low as 0.8 µg/mL against specific cancer types .

Case Study 2: Antibacterial Efficacy

Another investigation into related oxadiazole-containing compounds revealed antibacterial activities with MIC values ranging from 0.8 to 100 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings highlight the potential for developing new antibacterial agents based on this scaffold .

5. Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Formula | C₁₁H₁₄F N₃O₂ |

| Molecular Weight | 225.25 g/mol |

| Anticancer Activity | Induces apoptosis; effective against A549, MCF7 |

| Antibacterial Activity | MIC: 0.8 - 100 µg/mL against Gram-positive/negative bacteria |

| Mechanisms of Action | Apoptosis induction; enzyme inhibition |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Compound A : (3-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine

- Key Difference : Methoxyethyl (CH2CH2OCH3) replaces fluoroethyl (CH2CH2F) on the pyrrole.

Compound B : (3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)methanamine (5a)

- Key Difference : A 4-octylphenyl group replaces the fluorinated pyrrole.

- Impact : The long alkyl chain enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. This compound demonstrated a 99% synthesis yield, suggesting robust synthetic accessibility .

Compound C : {[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride

Substituent Variations on the Pyrrole Ring

Compound D : [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

- Key Difference : A bromophenyl group replaces the pyrrole-fluoroethyl unit.

- Impact: Bromine’s larger atomic radius introduces steric hindrance and higher molecular weight (349.56 g/mol vs.

Preparation Methods

Alkylation of Pyrrole Nitrogen with 2-Fluoroethyl Group

- Starting from pyrrole or its 2-substituted derivatives, selective N-alkylation with 2-fluoroethyl bromide or a similar fluoroalkyl halide is performed.

- The reaction is typically carried out in the presence of a strong base such as potassium tert-butoxide and phase transfer catalysts like tetrabutylammonium bromide in polar aprotic solvents such as dimethylformamide (DMF).

- This method yields the 1-(2-fluoroethyl)-pyrrole derivative in moderate to high yields (e.g., 67–86%) as reported in analogous pyrrole alkylations.

Regioselective Functionalization of Pyrrole

- Subsequent selective formylation at the 3-position of the pyrrole ring can be achieved via Friedel–Crafts type reactions using reagents like dichloromethyl methyl ether and Lewis acids (e.g., AlCl3) under controlled temperature and inert atmosphere.

- This provides a formyl-pyrrole intermediate suitable for further ring formation.

Construction of the 1,2,4-Oxadiazole Ring

Cyclization via Amidoxime Intermediates

- The 1,2,4-oxadiazole ring is commonly synthesized by cyclodehydration of amidoxime precursors derived from nitriles or esters.

- For example, reacting a corresponding amidoxime with carboxylic acid derivatives or acid chlorides under dehydrating conditions (e.g., reflux in pyridine with acetyl chloride) yields the 1,2,4-oxadiazole core.

- This step is crucial for forming the heterocyclic ring attached at the 3-position of the pyrrole.

Typical Reaction Conditions

- Amidoximes are dissolved in pyridine, and acetyl chloride is added dropwise.

- The mixture is refluxed for 2 hours or more, then quenched in cold aqueous potassium bisulfate solution.

- The product is extracted with ethyl acetate, washed, dried over magnesium sulfate, and purified by evaporation under reduced pressure or recrystallization.

Purification and Isolation

- After synthesis, the crude product is typically subjected to extraction with organic solvents (e.g., ethyl acetate), washing with water and brine, drying over anhydrous magnesium sulfate, and filtration.

- Final purification is often achieved by vacuum distillation or recrystallization to yield the pure (3-(1-(2-fluoroethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine.

Summary Table of Preparation Steps

Research Findings and Considerations

- The selective N-alkylation of pyrrole with 2-fluoroethyl groups requires careful control of base and solvent to avoid over-alkylation or side reactions.

- Friedel–Crafts formylation on pyrrole rings is highly regioselective under controlled Lewis acid catalysis, enabling subsequent ring transformations.

- The amidoxime cyclization to form 1,2,4-oxadiazoles is a well-established method, with reaction conditions optimized to maximize yield and purity.

- Introduction of the methanamine group may require tailored reduction or substitution strategies depending on the precursor functionalities.

- Purification steps are critical due to the sensitivity of fluorinated heterocycles and potential side products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.